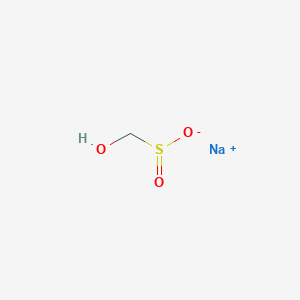

sodium;hydroxymethanesulfinate

Description

BenchChem offers high-quality sodium;hydroxymethanesulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;hydroxymethanesulfinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hydroxymethanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na/c2-1-5(3)4;/h2H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGJFPHUCFXLBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Thermal Decomposition of Sodium Hydroxymethanesulfinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Sodium hydroxymethanesulfinate (also known as Rongalite or sodium formaldehyde sulfoxylate) is a potent reducing agent with significant applications in the pharmaceutical and chemical industries. Its utility is intrinsically linked to its decomposition, which generates highly reactive species. However, its thermal instability presents considerable challenges in handling, storage, and process safety. This guide provides an in-depth analysis of the thermal decomposition mechanism of sodium hydroxymethanesulfinate. We will explore the key decomposition pathways, the influence of environmental factors, and the primary products generated. Furthermore, this document details the modern analytical techniques used to study these processes and presents a validated experimental protocol for researchers and drug development professionals.

Introduction

Sodium hydroxymethanesulfinate, with the chemical formula Na⁺HOCH₂SO₂⁻, is a versatile and cost-effective reagent.[1] While widely used as a reducing agent in vat dyeing and as a redox initiator in emulsion polymerization, its role in organic synthesis has expanded significantly.[1][2] It serves as a valuable precursor for generating sulfones, sultines, and other sulfur-containing compounds, many of which are key structural motifs in pharmaceutical agents.[3][4]

The efficacy of sodium hydroxymethanesulfinate in these synthetic applications is derived from the reactive intermediates generated upon its decomposition.[5] This decomposition can be triggered by heat, acid, or photochemical conditions.[5] A comprehensive understanding of its thermal decomposition is therefore paramount for optimizing reaction conditions, ensuring process safety, and maintaining the stability of pharmaceutical formulations where it might be used as an antioxidant.[1] This guide synthesizes current knowledge to provide a clear, authoritative overview of the underlying chemical transformations.

Physicochemical Properties

Sodium hydroxymethanesulfinate is typically supplied as a dihydrate (NaHSO₂·CH₂O·2H₂O), a white crystalline solid.[4][6] Its stability and reactivity are heavily influenced by its physical properties.

Table 1: Key Physicochemical Properties of Sodium Hydroxymethanesulfinate Dihydrate

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | CH₃NaO₃S · 2H₂O | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | White crystals or lumps | [6] |

| Melting Point | 64-68 °C (decomposes) | [6] |

| Decomposition Start | ~80 °C | [7] |

| Full Decomposition | 110-120 °C | [6][7] |

| Solubility in Water | ~600 g/L | [6] |

| pH of Aqueous Solution | 9.5 - 10.5 |[6] |

Note: The compound is most stable in alkaline conditions (pH > 8) and decomposes readily in acidic environments (pH < 3).[7]

Mechanism of Thermal Decomposition

The thermal decomposition of sodium hydroxymethanesulfinate is a complex process that can proceed through multiple pathways, influenced by factors such as temperature, atmosphere (presence or absence of oxygen), and moisture.[5] The core of its reactivity lies in the cleavage of the relatively weak carbon-sulfur bond.

Primary Decomposition Pathways

Under thermal stress, the C-S bond can cleave via two main routes:

-

Homolytic Cleavage (Radical Pathway): This pathway is fundamental to its role as a single electron transfer (SET) agent. The C-S bond breaks symmetrically to yield a hydroxymethyl radical (•CH₂OH) and a sulfoxylate radical anion (SO₂⁻•).[5] This radical formation is a key initiation step for many polymerization and cross-coupling reactions.[2]

-

Heterolytic Cleavage (Ionic Pathway): The decomposition can also proceed through an ionic mechanism, particularly in aqueous solutions, leading to the formation of sulfoxylate (or sulfinate) anions and formaldehyde.[2][5]

The aqueous decomposition has been observed to occur in distinct stages: an initial oxygen-dependent phase, an induction period, and a subsequent phase that proceeds without oxygen, highlighting the interplay between radical and non-radical mechanisms.[5][8]

Caption: Primary thermal decomposition pathways of sodium hydroxymethanesulfinate.

Decomposition Products

Upon heating to its decomposition temperature of approximately 80-120°C, sodium hydroxymethanesulfinate breaks down to produce a mixture of toxic and flammable gases.[6][7] The primary gaseous products include:

In addition to gases, various sodium-sulfur salts, such as sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃), can be formed as solid byproducts, depending on the reaction conditions.[11]

Analytical Techniques for Studying Decomposition

To investigate the thermal stability and decomposition kinetics, several analytical techniques are employed. The combination of these methods provides a comprehensive picture of the process.

-

Thermogravimetric Analysis (TGA): TGA is the cornerstone for studying thermal decomposition. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] This provides precise information on decomposition temperatures, the presence of intermediates, and the total mass loss.[14]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[15] It identifies endothermic events (like melting) and exothermic events (like decomposition), providing critical thermodynamic data.[16] Simultaneous TGA-DSC analysis allows for the direct correlation of mass loss with thermal events.[16]

-

Hyphenated Techniques (TGA-MS/FTIR): To identify the gaseous products evolved during decomposition, TGA is often coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[12] As the sample in the TGA furnace decomposes, the evolved gases are transferred directly to the spectrometer for real-time identification.

Caption: Experimental workflow for TGA-MS analysis of thermal decomposition.

Experimental Protocol: TGA-MS Analysis

This protocol provides a self-validating system for analyzing the thermal decomposition of sodium hydroxymethanesulfinate dihydrate.

Objective: To determine the decomposition temperature profile and identify the primary gaseous products evolved.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 550)[17]

-

Mass Spectrometer (coupled via a heated transfer line)

Methodology:

-

Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated according to standard procedures using certified reference materials (e.g., calcium oxalate for mass loss, Curie point standards for temperature).[16]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of sodium hydroxymethanesulfinate dihydrate into an alumina TGA crucible.

-

Record the exact weight.

-

-

Instrument Setup:

-

Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min.

-

MS Parameters: Set the mass spectrometer to scan a mass-to-charge (m/z) range of 10-100 amu.

-

-

Data Acquisition:

-

Initiate the temperature program and begin data collection for both TGA (mass vs. temperature) and MS (ion current vs. m/z).

-

-

Data Analysis:

-

TGA Curve: Analyze the resulting thermogram to identify the onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative curve, DTG).

-

MS Data: Correlate the temperatures of mass loss events with the MS data. Identify the evolved gases by their characteristic m/z values (e.g., H₂O at m/z 18, CH₂O at m/z 30, H₂S at m/z 34, SO₂ at m/z 64).

-

Safety Considerations

The thermal decomposition of sodium hydroxymethanesulfinate is hazardous due to the evolution of toxic and flammable gases.

-

Formaldehyde (CH₂O): A known carcinogen and irritant.

-

Hydrogen Sulfide (H₂S): Highly toxic, flammable, and corrosive.[7]

-

Sulfur Dioxide (SO₂): A toxic gas that can cause severe respiratory irritation.[9]

All thermal experiments must be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory.

Conclusion

The thermal decomposition of sodium hydroxymethanesulfinate is a multifaceted process critical to its function in chemical synthesis and its associated safety risks. The decomposition proceeds via competing radical and ionic pathways, initiated by the cleavage of the C-S bond upon heating. This process liberates key reactive intermediates and a mixture of hazardous gases, including formaldehyde, hydrogen sulfide, and sulfur dioxide. A thorough understanding, gained through robust analytical techniques like TGA-MS, is essential for any researcher, scientist, or drug development professional utilizing this powerful reagent. This knowledge enables the optimization of synthetic protocols and the implementation of necessary safety controls to mitigate risks.

References

- Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution.

- Mechanism of Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution.

- Alright with Rongalite! - Reagent of the Month.

- Theoretical Insights into the Reactivity of Rongalite: An In-depth Technical Guide. Benchchem.

- A Comprehensive Technical Guide to the Physicochemical Properties of Rongalite. Benchchem.

- Effects of Na2SO3 additives on the aerobic decomposition of 0.104 M...

- Rongalite. Wikipedia.

- sodium formaldehyde sulfoxylate (rongalite)powder and lump have the following characteristics. Rongda Chemical.

- Kinetics of the formation and decomposition of hydroxymethanesulfonate.

- SODIUM HYDROXYMETHANESULFINATE.

- THERMAL Analysis ThermoGravimetric TGA Differential Scanning Calorimetry DSC DTA... YouTube.

- THE THERMAL DECOMPOSITION OF POTASSIUM AND SODIUM-PYROSULF

- Thermal Analysis in Pharmaceuticals. Mettler Toledo.

- STA or DSC and TGA – is Combination the Key? NETZSCH Analyzing & Testing.

- Sodium hydroxymethanesulfinate dihydr

- Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.

- Reactive Oxygen Species in the Aerobic Decomposition of Sodium Hydroxymethanesulfinate. Archives of Biochemistry and Biophysics.

- Thermal Analysis Instruments (DSC, TGA).

- Method for measuring sodium formaldehyde sulfoxylate in food.

- Thermal decomposition kinetics of sodium carboxymethyl cellulose: Model-free methods. European Journal of Chemistry.

Sources

- 1. Rongalite - Wikipedia [en.wikipedia.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. ヒドロキシメタンスルフィン酸ナトリウム二水化物 ≥98.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rongdachemical.com [rongdachemical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102680606B - Method for measuring sodium formaldehyde sulfoxylate in food - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. Thermal decomposition kinetics of sodium carboxymethyl cellulose: Model-free methods | European Journal of Chemistry [eurjchem.com]

- 14. youtube.com [youtube.com]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. iitk.ac.in [iitk.ac.in]

- 17. resolvemass.ca [resolvemass.ca]

Thermodynamic Stability and Mechanistic Utility of Rongalite in Organic Synthesis: A Technical Whitepaper

Introduction: The Strategic Value of Rongalite

In my tenure overseeing process scale-ups and synthetic route designs, the choice of reducing agent frequently dictates both the scalability and the safety profile of a chemical process. Rongalite (sodium hydroxymethanesulfinate dihydrate,

However, deploying Rongalite effectively requires a deep understanding of its thermodynamic stability. Its reactivity is not static; it is a highly tunable system governed by pH, temperature, and solvent conditions[3]. This whitepaper dissects the causality behind Rongalite’s decomposition kinetics and provides field-proven, self-validating protocols for its application in complex organic synthesis.

Thermodynamic Stability and Decomposition Kinetics

The utility of Rongalite is intrinsically linked to the protonation state of its sulfinate moiety. Understanding the thermodynamic causality behind its decomposition is critical for preventing premature reagent quenching and ensuring high reaction yields.

The Causality of pH-Dependent Cleavage

In alkaline environments (pH 6–9), the deprotonated hydroxymethanesulfinate anion is thermodynamically stable[3]. The negative charge on the sulfinate oxygen stabilizes the adjacent C-S bond, preventing the spontaneous elimination of formaldehyde. Under these conditions, aqueous solutions of Rongalite have an indefinite shelf-life[2].

Conversely, when the medium is acidified (pH < 6), the sulfinate oxygen becomes protonated. This protonation neutralizes the stabilizing resonance, weakening the C-S bond and prompting a rapid heterolytic cleavage. This decomposition releases equimolar amounts of formaldehyde and the highly reactive sulfoxylate ion (

Under thermal stress (>80 °C), Rongalite undergoes homolytic cleavage, generating hydroxymethyl radicals (

Fig 1. Thermodynamic decomposition pathways of Rongalite.

Quantitative Thermodynamic Data

To engineer robust synthetic processes, we must rely on empirical kinetic data. Table 1 summarizes the core thermodynamic parameters governing Rongalite's stability.

Table 1: Thermodynamic and Kinetic Parameters of Rongalite Decomposition

| Parameter | Value | Conditions | Reference |

| Enthalpy of Reaction ( | -54.60 ± 1.10 kJ/mol | pH 5–6 | [5] |

| Entropy of Reaction ( | 57.6 ± 3.7 J/(mol·K) | pH 5–6 | [5] |

| Effective Rate Coefficient ( | pH 5.6, 25 °C | [5] | |

| Maximum Stability Window | pH 6.0 – 9.0 | Aqueous Solution | [3] |

| Primary Thermal Degradation | > 80 °C | Aqueous Solution | [3] |

Green Chemistry Metrics & Reagent Selection

In drug development, selecting a reducing agent is a balancing act between reactivity and environmental impact. Rongalite is frequently compared to Sodium Dithionite and Thiourea Dioxide. As shown in Table 2, Rongalite's superior stability in alkaline conditions makes it the preferred choice for controlled, slow-release reductions, minimizing exothermic runaway risks[6].

Table 2: Green Chemistry Metrics & Reagent Comparison

| Feature | Rongalite (Sodium Hydroxymethanesulfinate) | Sodium Dithionite | Thiourea Dioxide |

| Relative Stability | Highly stable in alkaline environments[6]. | Highly sensitive to moisture[6]. | More stable than dithionite[6]. |

| Reactivity Profile | Slower, controlled reduction rates[6]. | Powerful, rapid reducing agent[6]. | Generates stronger reductants[6]. |

| Primary Applications | Sulfone synthesis, SET reactions, debromination[3]. | Textile bleaching, rapid reductions[6]. | Protein modification, guanidine synthesis[6]. |

| Safety Considerations | Releases formaldehyde upon decomposition[4]. | Can spontaneously ignite if wet[6]. | Exothermic decomposition risks[6]. |

Self-Validating Experimental Protocols

A hallmark of a robust chemical process is its ability to self-validate—providing the chemist with visual or measurable feedback that the intended mechanistic pathway is active. Below are two field-proven protocols leveraging Rongalite.

Protocol A: Controlled Generation of Symmetrical Sulfones

Mechanistic Causality: Rongalite serves as a stable precursor to the sulfoxylate dianion equivalent (

Step-by-Step Methodology:

-

System Preparation: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Reagent Solubilization: Dissolve 1.2 equivalents of Rongalite in a 1:1 mixture of DMF and water. Self-Validation Check: Monitor the pH to ensure it remains between 7.5 and 8.5. If the pH drops below 6, the reagent will prematurely decompose into

gas[3]. -

Substrate Addition: Slowly add 2.0 equivalents of the target alkyl halide (e.g., benzyl bromide).

-

Thermal Activation: Heat the mixture to 60 °C for 4 hours. Self-Validation Check: The reaction mixture will gradually turn cloudy as the highly hydrophobic symmetrical sulfone precipitates out of the aqueous DMF solution.

-

Isolation: Cool to room temperature, filter the white precipitate, and wash with cold distilled water to remove residual formaldehyde and sodium bromide byproducts.

Protocol B: Tellurium-Rongalite Mediated Reductive Debromination

Mechanistic Causality: Elemental tellurium is inert to most organic substrates. Rongalite acts as a thermodynamic driver to reduce

Fig 2. Workflow for Tellurium-Rongalite mediated reductive debromination.

Step-by-Step Methodology:

-

Tellurium Suspension: Suspend 1.0 equivalent of elemental Tellurium powder in 1M aqueous NaOH.

-

Rongalite Activation: Add 2.5 equivalents of Rongalite to the suspension under a strict nitrogen atmosphere.

-

Visual Self-Validation: Gently heat the mixture to 60 °C. Within 15-30 minutes, the opaque grey suspension will transition into a deep, transparent wine-red solution . This color change is the absolute indicator that

has been successfully generated[7]. -

Debromination: Introduce the vicinal dibromoalkane (dissolved in a minimal amount of THF) dropwise. The wine-red color will begin to fade as the telluride anion is consumed, regenerating elemental tellurium (black precipitate) and forming the desired alkene[3].

-

Workup: Filter the mixture through a Celite pad to recover the elemental tellurium (which can be recycled), and extract the aqueous filtrate with ethyl acetate to isolate the alkene.

Conclusion

Rongalite is far more than a legacy industrial bleaching agent; it is a highly sophisticated, thermodynamically tunable reagent for modern organic synthesis. By strictly controlling the pH and temperature of the reaction environment, process chemists can selectively route Rongalite toward nucleophilic sulfone generation, single electron transfer (SET) radical pathways, or transition-metal reduction systems. Leveraging the self-validating visual and pH-based cues outlined in this guide ensures that scale-up processes remain safe, efficient, and highly reproducible.

References

-

[8] Ataman Kimya A.Ş. RONGALITE: Applications and Physico-chemical Properties. Available at: [Link]

-

[1] ResearchGate. Rongalite as a Versatile Reagent in Organic Synthesis. Available at: [Link]

-

[2] Wikipedia. Rongalite: Synthesis and Reactions. Available at: [Link]

-

[3] Kotha, S., & Khedkar, P. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 112(3), 1650-1680. Available at:[Link]

-

[7] Scientific Update. Alright with Rongalite! - Reagent of the Month. Available at:[Link]

-

[5] ResearchGate. Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rongalite - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. ataman-chemicals.com [ataman-chemicals.com]

The Evolution and Mechanistic Utility of Sodium Hydroxymethanesulfinate (Rongalite) in Chemical Synthesis and Drug Development

Executive Summary

Evaluating the historical trajectory and mechanistic versatility of reagents is critical for optimizing modern synthetic workflows. Sodium hydroxymethanesulfinate (

Historical Context and Industrial Genesis

The chemical structure of Rongalite was first elucidated in 1905, marking the beginning of its widespread industrial adoption[1]. Shortly after, in a 1908 US patent assigned to Heyden Chemical Works, Bruno R. Seifert and Otto W. Meves described its synthesis by reducing formaldehyde and sulfur dioxide with zinc dust[2]. Later, researchers at Upjohn refined the synthesis, and today it is predominantly manufactured from sodium dithionite (

Historically, Rongalite was employed as a bleaching agent for processing vat dyes in the cotton industry[3]. Interestingly, it was also explored as an early—albeit limited—antidote for heavy metal and mercury poisoning, highlighting its nascent pharmaceutical origins[4]. Today, its role has expanded significantly into redox polymerization initiation, water conditioning (chlorine reduction), and as an indispensable, green reagent in complex organic synthesis.

Mechanistic Foundations and Causality in Reactivity

The synthetic power of Rongalite lies in its controlled decomposition. As an application scientist, understanding the causality of pH on its stability is paramount: Rongalite is relatively stable in aqueous alkaline environments but rapidly decomposes under acidic conditions[4].

Causality of pH on Reactivity: When made acidic, Rongalite releases equimolar amounts of formaldehyde and the highly reactive sulfoxylate anion (

This controlled release makes Rongalite a safe, shelf-stable surrogate for sulfur dioxide and a potent single-electron transfer (SET) reagent[5]. It acts via three primary pathways:

-

Nucleophilic Attack: The hydroxymethanesulfinate anion directly attacks alkylating agents (e.g., benzyl bromides) to form sulfones[6].

-

Reductive Cleavage: It reduces elemental chalcogens (like Tellurium) to form highly reactive alkali metal tellurides (

)[6]. -

Radical Initiation: Serving as a single-electron donor to initiate radical chain reactions[5].

Mechanistic decomposition of Rongalite into reactive intermediates and subsequent synthetic pathways.

Pharmaceutical and Synthetic Applications

Pharmaceutical Formulations: In drug development and polymer manufacturing, Rongalite is utilized as a potent antioxidant. It prevents the oxidative degradation of active pharmaceutical ingredients (APIs) and extends the lifespan of polymer-based medical devices[7].

Organic Synthesis:

-

Debromination: Vicinal dibromides are smoothly converted to olefins using a Tellurium-Rongalite system[6]. The causality here is that Rongalite acts as a sacrificial reductant to convert elemental Te to

, which then acts as the active debrominating species. This method is highly chemoselective, leaving carbonyls, esters, and nitro groups intact[6]. -

Sulfone Source: Rongalite serves as an economical sulfone source in copper-catalyzed sulfur dioxide anion incorporation processes. For instance, it enables the synthesis of 1-thiaflavanone sulfones from 2'-iodochalcone derivatives[8].

Quantitative Data Summarization

The following table summarizes the quantitative yields and conditions for key Rongalite-mediated reactions, providing a benchmark for synthetic planning.

| Reaction Type | Reagents / Catalyst | Target Product | Reaction Conditions | Typical Yield (%) | Ref |

| Debromination | Vicinal dibromides, Te, Rongalite | Olefins | Aq. NaOH, Room Temp | 80–91% | [6] |

| Sulfone Synthesis | Benzyl bromide, Rongalite | Sulfones | Base, Solvent, Heat | 70–85% | [6] |

| Anion Incorporation | 2'-iodochalcone, Rongalite, Cu-cat | 1-Thiaflavanone sulfones | Cu catalyst, Ligand, 90°C | >80% | [8] |

| Epoxide Reduction | Epoxides, Te, Rongalite | Allylic alcohols | Aq. NaOH, Heat | 65–92% | [6] |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The visual color changes and physical states serve as intrinsic quality control checkpoints, allowing researchers to verify the reaction's progress in real-time.

Protocol A: Tellurium-Rongalite Mediated Debromination of Vicinal Dibromides

Rationale: Elemental tellurium is inert to dibromides. Rongalite acts as the sacrificial reductant to generate the active nucleophile,

-

Preparation of the Reductant: In a round-bottom flask under an inert argon atmosphere, suspend elemental tellurium powder (1.0 equiv) and Rongalite (2.5 equiv) in a 10% aqueous NaOH solution.

-

Activation (Self-Validation Step): Heat the mixture gently to 80°C.

-

Validation Check: The suspension will transition into a deep wine-red homogeneous solution, confirming the successful generation of sodium telluride (

/

-

-

Reaction: Cool the solution to room temperature. Add the vicinal dibromoalkane (1.0 equiv) dissolved in a minimal amount of THF.

-

Isolation: Stir for 2-4 hours.

-

Validation Check: The discharge of the wine-red color and precipitation of black elemental tellurium indicates reaction completion.

-

-

Purification: Extract the aqueous layer with diethyl ether, wash with brine, dry over anhydrous

, and concentrate in vacuo to yield the corresponding olefin (80-91% yield)[6].

Step-by-step experimental workflow for the Tellurium-Rongalite mediated debromination process.

Protocol B: Copper-Catalyzed Synthesis of 1-Thiaflavanone Sulfones

Rationale: Rongalite provides the

-

Setup: In an oven-dried Schlenk tube, combine the 2'-iodochalcone derivative (1.0 equiv), Rongalite (2.0 equiv), CuI (10 mol%), and a suitable ligand (e.g., L-proline, 20 mol%).

-

Solvent & Base: Add DMSO and

(2.0 equiv) under a strict nitrogen atmosphere. -

Reaction (Self-Validation Step): Heat the mixture to 90°C for 12 hours.

-

Validation Check: TLC monitoring should show the complete disappearance of the starting chalcone, replaced temporarily by a highly polar sulfone intermediate before final cyclization occurs.

-

-

Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to obtain the pure 1-thiaflavanone sulfone.

Conclusion

From its inception as a textile bleaching agent to its modern application as a versatile C1 and sulfone synthon, Rongalite exemplifies the evolution of industrial chemicals into precision tools for drug development and organic synthesis. Its ability to generate reactive sulfoxylate species under controlled pH conditions allows chemists to execute complex reductions and radical initiations with high atom economy and operational safety.

References

-

SODIUM HYDROXYMETHANESULFINATE | Ataman Kimya A.Ş. Source: ataman-chemicals.com URL:4

-

Sodium formaldehydesulfoxylate - American Chemical Society Source: acs.org URL:2

-

Cyclic sulfones from double conjugate addition of Rongalite Source: researchgate.net URL:1

-

SODIUM FORMALDEHYDE SULFOXYLATE - Ataman Kimya Source: atamanchemicals.com URL:

-

Sodium Formaldehyde Sulfoxylate: What is and Uses Source: highmountainco.com URL:7

-

Rongalite - Wikiwand Source: wikiwand.com URL:3

-

Rongalite: A Useful Green Reagent in Organic Synthesis | Chemical Reviews Source: acs.org URL:6

-

Rongalite as a sulfone source: A novel copper-catalyzed sulfur dioxide anion incorporation process Source: researchgate.net URL:8

-

Rongalite as a Versatile Reagent in Organic Synthesis Source: researchgate.net URL:5

Sources

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. wikiwand.com [wikiwand.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium Formaldehyde Sulfoxylate: What is and Uses [highmountainco.com]

- 8. researchgate.net [researchgate.net]

The Solvation Dynamics of Sodium Hydroxymethanesulfinate: A Technical Guide to Organic Solvent Compatibility

Executive Summary

Sodium hydroxymethanesulfinate (

However, a critical bottleneck frequently stalls its application in pharmaceutical development: its highly polar, salt-like nature makes its solubility in organic solvents notoriously poor . This whitepaper deconstructs the thermodynamic solubility profile of Rongalite, explains the mechanistic causality behind its solvation dynamics, and provides self-validating protocols for deploying this reagent in strictly organic or biphasic media.

The Polarity Paradox: Structural Determinants of Solubility

To understand Rongalite's solubility, we must first analyze its crystalline structure. The compound is typically supplied as a dihydrate (

This creates a dense, high-energy ionic lattice stabilized by an extensive intermolecular hydrogen-bonding network (facilitated by the hydroxyl group, the sulfinate oxygens, and the waters of hydration). Consequently, disrupting this lattice requires a solvent with both a high dielectric constant (

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of Rongalite across various solvent classes. Understanding these thresholds is critical for process chemists designing scalable synthetic routes.

| Solvent Class | Specific Solvent | Solubility Profile | Mechanistic Note |

| Aqueous | Water | ~600 g/L (Highly Soluble) | Full ion dissociation; robust H-bonding with both anion and cation [3]. |

| Protic Organic | Methanol / Aq. Ethanol | Moderately Soluble | Solvates the organic portion of the anion; solubility drops exponentially as water content decreases [4]. |

| Protic Organic | Absolute Ethanol | Insoluble at 20°C | Lacks sufficient dielectric constant to break the anhydrous ionic lattice [5]. (Soluble only at reflux) . |

| Polar Aprotic | DMF / DMSO | Sparingly Soluble | Solvates |

| Non-Polar | Diethyl Ether / Benzene | Insoluble | Zero solvation energy available to disrupt the ionic bonds [6], . |

Workflow: Solvent Selection Logic for Rongalite-Mediated Reactions

Because Rongalite is practically insoluble in standard lipophilic solvents (like DCM or Toluene), researchers must logically engineer their solvent systems based on substrate tolerance. The decision tree below outlines the standard operational logic used by process chemists.

Caption: Logical decision tree for selecting organic solvent systems in Rongalite-mediated synthesis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control to verify the data.

Protocol A: Precision Gravimetric Solubility Profiling in Mixed Solvents

When developing a new aqueous/organic co-solvent system (e.g.,

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the target solvent mixture (e.g., 10%

in THF). Causality: Trace variations in water content will exponentially alter Rongalite solubility. Volumetric precision is non-negotiable. -

Equilibration (Undersaturation Approach): In a jacketed, thermostatic cell at 25°C, add excess Rongalite dihydrate to 50 mL of the solvent. Stir vigorously for 48 hours.

-

Equilibration (Supersaturation Approach - The Self-Validation Step): Simultaneously, prepare a second identical flask. Heat this flask to 45°C for 2 hours to force excess dissolution, then cool it back to 25°C and stir for 48 hours.

-

Validation Logic: If the final measured concentration in both Flask 1 and Flask 2 is identical, you have proven that true thermodynamic equilibrium has been reached, ruling out kinetic metastable states.

-

-

Filtration & Analysis: Extract 5.0 mL from each flask using a syringe equipped with a 0.2 μm PTFE filter. Transfer to a pre-weighed vial.

-

Gravimetric Determination: Evaporate the solvent under reduced pressure (avoid exceeding 60°C to prevent thermal decomposition of the sulfoxylate [7]). Weigh the residual solid to calculate solubility in g/L.

Protocol B: Phase-Transfer Catalyzed (PTC) Activation in Non-Polar Media

When a substrate is highly lipophilic and strictly sensitive to water, Rongalite cannot be dissolved. Instead, we must use a Phase-Transfer Catalyst (PTC) to pull the active anion into the organic phase.

Step-by-Step Methodology:

-

System Setup: Dissolve your organic electrophile in anhydrous Dichloromethane (DCM). Add 2.0 equivalents of finely milled Rongalite powder.

-

Causality: Milling increases the solid-liquid interfacial surface area, which is critical since Rongalite is completely insoluble in DCM [5].

-

-

Catalyst Addition: Add 10 mol% Tetrabutylammonium bromide (TBAB).

-

Causality: The lipophilic

cation undergoes ion-exchange with the

-

-

Reaction & Monitoring: Stir the suspension vigorously at room temperature. Monitor substrate consumption via HPLC or TLC.

-

The Self-Validation Control: Run a parallel reaction flask containing the exact same reagents minus the TBAB.

-

Validation Logic: The control flask should show 0% conversion. This validates that the background solubility of the native sodium salt in DCM is practically zero, proving that the reaction is entirely dependent on the engineered phase-transfer mechanism.

-

Conclusion

Sodium hydroxymethanesulfinate's utility in organic synthesis is bounded strictly by its solvation thermodynamics. By understanding that it is highly soluble in water [3], moderately soluble in protic co-solvents, and completely insoluble in non-polar media like benzene or ether [5], chemists can intelligently design reaction conditions. Utilizing co-solvent engineering or phase-transfer catalysis allows researchers to bypass these thermodynamic limitations, unlocking the full reducing and sulfonylating power of Rongalite in complex drug development workflows.

References

- Rongalite - chemeurope.com, ChemEurope,

- Rongalite - Wikipedia, Wikipedia,

- Rongalite 149-44-0 wiki - Guidechem, Guidechem,

- Rongalite | CH4O3S.Na | CID 24181102 - PubChem, NIH,

- Rongalite as a Versatile Reagent in Organic Synthesis, ResearchG

- Bulk Purchase Injection Sodium Formaldehyde Sulfoxyl

- A Comprehensive Technical Guide to the Physicochemical Properties of Rongalite, Benchchem,

- Rongalite (Sodium Formaldehyde Sulfoxylate)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rongalite - Wikipedia [en.wikipedia.org]

- 3. Rongalite [chemeurope.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Bulk PurchaseInjection Sodium Formaldehyde Sulfoxylate 6035-47-8 - HighMountainChem [highmountainco.com]

- 6. Rongalite | CH4O3S.Na | CID 24181102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Advanced Mechanistic Guide: Sulfoxylate Radical Anion Formation from Rongalite

The following technical guide is structured to provide an advanced, mechanistic understanding of Rongalite as a precursor to the sulfoxylate radical anion (

Executive Summary

Rongalite (Sodium hydroxymethanesulfinate,

This guide delineates the physicochemical pathway of sulfoxylate radical anion formation, providing validated protocols for its application in perfluoroalkylation and reductive coupling.

Mechanistic Foundations

The utility of Rongalite rests on a dissociative equilibrium that masks the reactive sulfur species until activation.

The Dissociation Equilibrium

Rongalite does not exist as a radical source in its crystalline state. Upon dissolution in polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures, it undergoes a reversible dissociation.

-

Primary Dissociation: The C-S bond cleavage is the rate-limiting step, releasing formaldehyde (

) and the sulfoxylate anion ( -

Radical Generation (SET): The sulfoxylate anion (

) is a potent reducing agent ( -

Fate of the Sulfur Radical: The

species is chemically equivalent to the protonated form of the sulfur dioxide radical anion (

Comparative Redox Profile

| Feature | Rongalite ( | Sodium Dithionite ( |

| Activation Mode | Thermal ( | Spontaneous in solution |

| Active Species | Sulfoxylate Anion ( | Dissociates directly to |

| Stability | High (Shelf-stable solid) | Low (Oxidation sensitive, requires inert atm) |

| Byproduct | Formaldehyde ( | Bisulfite ( |

| Solubility | High in | High in |

Visualization of Pathways

The following diagram illustrates the cascade from the stable Rongalite precursor to the active radical species used in synthesis.

Figure 1: Mechanistic cascade of Rongalite activation.[2][3] The reagent acts as a "masked" source of the sulfoxylate anion, which triggers the radical chain via SET.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the system is performing correctly before committing valuable substrates.

Protocol A: Thermal Perfluoroalkylation of Aromatics

Objective: Installation of a perfluoroalkyl group (

Reagents:

-

Substrate (e.g., Coumarin, Quinolone, or Arene)

-

Perfluoroalkyl Iodide (

, 1.2 - 1.5 equiv) -

Rongalite (1.5 - 2.0 equiv)[4]

-

Base:

or -

Solvent: DMF or DMSO/Water (9:1)

Workflow:

-

Preparation: In a reaction vial equipped with a stir bar, dissolve the Substrate (1.0 mmol) and

(1.5 mmol) in DMF (5 mL). -

Activation: Add Rongalite (1.5 mmol) and

(2.0 mmol).-

Checkpoint: The mixture should remain heterogeneous and colorless/pale yellow at room temperature. Rapid color change suggests premature decomposition or impurities.

-

-

Initiation: Heat the mixture to 60–80°C .

-

Observation: Evolution of gas (minor

) may occur. The reaction often turns yellow/orange as radicals generate.

-

-

Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete within 2–6 hours.

-

Validation: Disappearance of

is a faster indicator than substrate consumption if the substrate is in excess.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with 5%

(to remove DMF) and brine. Dry over

Protocol B: Reductive Dehalogenation (Phenacyl Chlorides)

Objective: Removal of

-

Setup: Dissolve

-chloro ketone in Ethanol/Water (5:1). -

Addition: Add Rongalite (2.5 equiv) at Room Temperature.

-

Reaction: Heat to reflux (

). -

Completion: Typically < 1 hour. Product is the parent ketone.

Experimental Workflow Diagram

The following Graphviz chart outlines the decision matrix for optimizing Rongalite reactions.

Figure 2: Optimization workflow for Rongalite-mediated synthesis.

Safety & Handling

-

Formaldehyde Release: The dissociation generates stoichiometric formaldehyde. All reactions must be performed in a fume hood.

-

Odor: A "fishy" smell indicates decomposition (amine-like impurities) or advanced sulfur breakdown. Pure Rongalite has a faint leek-like odor.[2]

-

Storage: Hygroscopic. Store in a desiccator. If the solid becomes a wet paste, the sulfoxylate content is compromised.

References

-

Mechanism of Rongalite Decomposition: Makarov, S. V., et al. "Sodium Dithionite, Rongalite and Thiourea Oxides: Chemistry and Application." World Scientific, 2016. Link

-

Perfluoroalkylation Protocols: A. T. Reissig, et al. "Rongalite: A Useful Green Reagent in Organic Synthesis." Chemical Reviews, 2011. Link

-

Radical Anion Characterization: Danen, W. C., et al. "Sulfur-centered radicals." Journal of the American Chemical Society. Link

-

Recent Synthetic Applications: "Rongalite as a Versatile Reagent in Organic Synthesis." Chinese Journal of Chemistry, 2023.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. atamankimya.com [atamankimya.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Iminyl radical initiated sulfonylation of alkenes with rongalite under photoredox conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Ascendancy of Sodium Hydroxymethanesulfinate in Green Chemistry: A Technical Guide for the Modern Scientist

In the contemporary landscape of chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental driver of innovation. Researchers, scientists, and drug development professionals are increasingly mandated to design processes that are not only efficient and robust but also environmentally benign. Within this paradigm, the unassuming reagent, sodium hydroxymethanesulfinate, commonly known as Rongalite, has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of its applications, mechanistic intricacies, and its standing as a "green" reagent, offering a critical perspective for its judicious implementation in the laboratory and beyond.

Unveiling Sodium Hydroxymethanesulfinate: A Reagent of Remarkable Versatility

Sodium hydroxymethanesulfinate (HOCH₂SO₂Na) is a commercially available, inexpensive, and relatively stable salt.[1][2] Its utility in organic synthesis stems from its ability to act as a potent reducing agent and, more significantly, as a precursor to the highly reactive sulfoxylate anion (SO₂²⁻) in situ.[1][3] This dual reactivity profile allows it to participate in a wide array of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox.

Historically, its primary applications were in the textile industry as a bleaching and vat dyeing agent.[4] However, its potential in fine chemical and pharmaceutical synthesis is now being increasingly recognized, driven by its favorable characteristics in the context of green chemistry.

The Mechanistic Heart of Reactivity: Generation of the Sulfoxylate Anion

The synthetic utility of sodium hydroxymethanesulfinate is intrinsically linked to its decomposition in solution to generate the sulfoxylate anion (SO₂²⁻). This decomposition can be initiated by heat or acidic conditions.

Caption: General Scheme for Sulfone Synthesis.

Experimental Protocol: Synthesis of Dibenzyl Sulfone [5]

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydroxymethanesulfinate (1.0 eq) in a suitable solvent such as aqueous ethanol or DMF.

-

Addition of Reagents: Add benzyl chloride (2.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. The product will precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Sultines, which are cyclic sulfinates, can be readily prepared from the reaction of dihalides with sodium hydroxymethanesulfinate. These compounds are valuable intermediates in organic synthesis, particularly as precursors for dienes in Diels-Alder reactions. [4][5] Experimental Protocol: Synthesis of a Sultine Derivative [5]

-

Reaction Setup: To a solution of α,α'-dichloro-o-xylene (1.0 eq) in DMF, add sodium hydroxymethanesulfinate (1.2 eq) and sodium iodide (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into ice-water. The precipitated product is collected by filtration.

-

Purification: The crude sultine can be purified by recrystallization.

A C1 Synthon for Heterocycle Synthesis: Building Molecular Complexity

A significant advancement in the application of sodium hydroxymethanesulfinate is its use as a C1 synthon, where the formaldehyde generated during its decomposition is incorporated into the final product. This has opened up new avenues for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, thiophenes, and pyrroles. [6][7][8][9]

Recent studies have demonstrated the efficient synthesis of substituted pyridines and quinolines using sodium hydroxymethanesulfinate as a C1 source in reactions with enaminones. [6][7][8]This approach offers milder reaction conditions and often higher yields compared to traditional methods that use formaldehyde directly.

Caption: Synthesis of Pyridines using Rongalite as a C1 Synthon.

Experimental Protocol: Synthesis of 2,3,5,6-tetrasubstituted Pyridines [10]

-

Reaction Setup: In a sealed tube, combine the β-enamine carbonyl compound (1.0 eq) and sodium hydroxymethanesulfinate (1.0 eq) in DMF.

-

Reaction Conditions: Heat the mixture at 120 °C for 1 hour.

-

Work-up: After cooling, wash the reaction mixture with water to precipitate the product.

-

Purification: The crude product can be further purified by column chromatography or recrystallization.

Sodium hydroxymethanesulfinate can also be utilized in the synthesis of other important heterocycles. For example, it has been used in the preparation of thiophenes and pyrroles. [5][9]

Reductive Dehalogenation: A Mild and Selective Approach

Sodium hydroxymethanesulfinate is an effective reagent for the reductive dehalogenation of α-halo ketones, providing a milder alternative to many metal-based reducing agents. [4][11]This reaction is often chemoselective, leaving other functional groups intact.

Experimental Protocol: Reductive Dehalogenation of an α-Halo Ketone

-

Reaction Setup: Dissolve the α-halo ketone (1.0 eq) in a suitable solvent like ethanol or DMF.

-

Addition of Reagent: Add sodium hydroxymethanesulfinate (1.5-2.0 eq) to the solution.

-

Reaction Conditions: Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.

-

Purification: The crude product can be purified by column chromatography.

Evaluating the "Green" Credentials of Sodium Hydroxymethanesulfinate

While often touted as a "green reagent," a critical assessment of sodium hydroxymethanesulfinate's environmental credentials requires a closer look at various green chemistry metrics and the overall life cycle of the processes in which it is used.

The Advantages: A Step in the Right Direction

Several factors contribute to the perception of sodium hydroxymethanesulfinate as a green reagent:

-

Low Cost and Availability: It is an inexpensive and readily available industrial chemical. [1]* In Situ Reagent Generation: The generation of the reactive sulfoxylate anion in situ avoids the hazards associated with handling a highly reactive and potentially unstable reagent.

-

Water Solubility: Its solubility in water allows for reactions to be conducted in a green solvent, although it is also used in organic solvents like DMF and DMSO. [12]* Metal-Free Reactions: Many reactions employing sodium hydroxymethanesulfinate are metal-free, avoiding the use of toxic and expensive heavy metals. [11]

The Caveats: Acknowledging the Drawbacks

Despite its advantages, there are important considerations regarding the "greenness" of sodium hydroxymethanesulfinate:

-

Generation of Formaldehyde: A significant byproduct of its decomposition is formaldehyde, a known human carcinogen. [13]The environmental fate and potential toxicity of formaldehyde must be carefully managed.

-

Formation of Sulfur-Containing Byproducts: The reactions generate sulfur-containing byproducts, such as sodium sulfite or bisulfite, which may require appropriate waste treatment.

-

Lack of Quantitative Green Metrics: There is a notable absence of comprehensive studies that quantify the greenness of reactions using sodium hydroxymethanesulfinate through metrics like Atom Economy, E-Factor, and Process Mass Intensity (PMI). Such analyses are crucial for a true assessment of its environmental impact compared to alternative synthetic routes.

Table 1: A Qualitative Comparison of Green Chemistry Attributes

| Feature | Assessment | Rationale |

| Atom Economy | Variable | Can be high in addition-type reactions but is lowered by the generation of byproducts like formaldehyde and sodium salts. |

| Toxicity of Reagents | Moderate | The reagent itself is relatively low-toxicity, but the in situ generation of formaldehyde is a significant concern. [1] |

| Use of Safer Solvents | Potential for "Green" | Soluble in water, a green solvent, but also frequently used in DMF and DMSO. [5][10] |

| Energy Efficiency | Variable | Many reactions proceed at room temperature or with moderate heating. |

| Renewable Feedstocks | No | The synthesis of sodium hydroxymethanesulfinate is not based on renewable feedstocks. |

| Waste Generation | Moderate | Generates formaldehyde and sulfur-containing salts as byproducts. |

Future Perspectives and the Path Forward

Sodium hydroxymethanesulfinate holds considerable promise as a versatile and cost-effective reagent in the pursuit of greener chemical synthesis. Its ability to act as both a reducing agent and a source of the SO₂ group, as well as a C1 synthon, ensures its continued relevance in modern organic chemistry.

To fully realize its potential as a truly "green" reagent, future research should focus on:

-

Development of Catalytic Systems: Designing catalytic reactions that utilize sodium hydroxymethanesulfinate more efficiently, thereby reducing the overall amount of reagent needed and minimizing byproduct formation.

-

Formaldehyde Scavenging Strategies: Integrating in situ formaldehyde scavenging or conversion into benign byproducts within the reaction protocol.

-

Quantitative Green Metrics Analysis: Conducting thorough assessments of reactions using sodium hydroxymethanesulfinate by calculating key green chemistry metrics to enable objective comparisons with other synthetic methods.

-

Life Cycle Assessment: Performing comprehensive life cycle assessments to understand the full environmental impact of processes employing this reagent, from raw material sourcing to waste disposal.

By addressing these challenges, the scientific community can further solidify the position of sodium hydroxymethanesulfinate as a valuable and responsible choice for the development of sustainable chemical processes.

References

-

Gao, H., et al. (2023). Rongalite as C1 Synthon in the Synthesis of Divergent Pyridines and Quinolines. The Journal of Organic Chemistry. [Link]

-

Kotha, S., et al. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Chemical Reviews, 112(3), 1650-1680. [Link]

-

Gao, H., et al. (2023). Rongalite as C1 Synthon in the Synthesis of Divergent Pyridines and Quinolines. The Journal of Organic Chemistry. [Link]

-

Gao, H., et al. (2023). Rongalite as C1 Synthon in the Synthesis of Divergent Pyridines and Quinolines. The Journal of Organic Chemistry. [Link]

-

Kaulage, S. H., & Kinage, A. K. (2025). Rongalite in PEG-400 as a general and reusable system for the synthesis of 2,5-disubstituted chalcogenophenes. Organic & Biomolecular Chemistry, 23(38), 8687-8694. [Link]

-

Gao, H., et al. (2023). Rongalite as C1 Synthon in the Synthesis of Divergent Pyridines and Quinolines. The Journal of Organic Chemistry. [Link]

-

Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5275. [Link]

-

Scientific Update. (2019). Alright with Rongalite! - Reagent of the Month. [Link]

-

Kotha, S., et al. (2012). Rongalite: A Useful Green Reagent in Organic Synthesis. Request PDF. [Link]

-

ResearchGate. (n.d.). Possible mechanism for pyrazoles synthesis in the presence of rongalite. [Link]

-

ResearchGate. (n.d.). Use of rongalite for the formation of sultines (latent dienes) useful for DA-reaction. [Link]

-

Omni Calculator. (n.d.). Atom Economy Calculator. [Link]

-

Ali, A., et al. (2023). Rongalite as a Versatile Reagent in Organic Synthesis. Chinese Journal of Chemistry. [Link]

-

Ataman Kimya. (n.d.). SODIUM HYDROXYMETHANESULFINATE. [Link]

-

Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 01-09. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Pearson. (n.d.). Atom Economy Calculator | Green Chemistry & Reaction Efficiency. [Link]

-

Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 39(6), 2195-2208. [Link]

-

ResearchGate. (n.d.). Atom-economical synthesis of bioactive sulfone 7 via the simultaneous formation of sulfonic acid salt and tetrasubstituted alkene. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium hydroxymethanesulfinate, Rongalite. [Link]

-

Dandia, A., & Singh, P. (Eds.). (2020). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. CRC Press. [Link]

-

International Journal of Novel Research and Development. (n.d.). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. [Link]

-

International Journal of Multidisciplinary Research and Analysis. (2025). Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. [Link]

-

Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]

-

ResearchGate. (n.d.). Using Process Mass Intensity (PMI) to Guide Process Development and Design. [Link]

-

Organic Chemistry Data. (n.d.). Solvents and Process efficiency. [Link]

-

American Chemical Society. (n.d.). Direct, sustainable synthesis of cyclic sulfones using rongalite. [Link]

-

Pauluhn, J. (2004). Subacute inhalation toxicity of aniline in rats: analysis of time-dependence and concentration-dependence of hematotoxic and splenic effects. Toxicological sciences, 79(1), 164-178. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

Mahdavi, F., & Vaezi, F. (2021). The impact of operational factors on degradation of formaldehyde as a human carcinogen using Ag3 PO4 /TiO2 photocatalyst. BMC public health, 21(1), 1-9. [Link]

-

Li, Y., et al. (2023). Real-Time Degradation of Indoor Formaldehyde Released from Actual Particle Board by Heterostructured g-C3N4/TiO2 Photocatalysts under Visible Light. Catalysts, 13(1), 169. [Link]

-

Škrbić, B., et al. (2024). Decomposition of Organic Pollutants in Subcritical Water under Moderate Conditions. Processes, 12(6), 1293. [Link]

-

Chang, Y. C., et al. (2023). Degradation of Formaldehyde Using a Mixture of Zn or Sn-Doped Tio2 and Zeolite Synthesized from Waste. Available at SSRN 4628482. [Link]

-

Environmental Protection Agency. (n.d.). ENVIRONMENTAL FATE RISK ASSESSMENT AND TRANSPORT OF CHLORINE DIOXIDE AND SODIUM CHLORITE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sodium hydroxymethanesulfinate dihydrate = 98.0 RT 6035-47-8 [sigmaaldrich.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines | MDPI [mdpi.com]

- 11. Sodium hydroxymethanesulfinate, Rongalite [organic-chemistry.org]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. The impact of operational factors on degradation of formaldehyde as a human carcinogen using Ag3 PO4 /TiO2 photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetic Studies of Sodium Hydroxymethanesulfinate Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxymethanesulfinate, commonly known as Rongalite, is a potent reducing agent with diverse applications in industrial processes and organic synthesis. Its efficacy is intrinsically linked to its oxidation-reduction chemistry. A thorough understanding of the kinetics of its oxidation reactions is paramount for process optimization, ensuring product quality, and elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the kinetic studies of sodium hydroxymethanesulfinate oxidation. It is structured to deliver both foundational knowledge and practical, field-proven insights. Part one of this guide delves into the well-documented aerobic oxidation of Rongalite, detailing the reaction mechanism, experimental design, and analytical methodologies. Part two extends this knowledge, offering a practical framework for investigating the kinetics of Rongalite oxidation by a broader range of oxidizing agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile chemical compound.

Introduction to Sodium Hydroxymethanesulfinate (Rongalite) and its Redox Chemistry

Sodium hydroxymethanesulfinate (NaHOCH₂SO₂), often referred to by its trade name Rongalite, is a sodium salt of hydroxymethanesulfinic acid. It is typically available as a dihydrate (NaHOCH₂SO₂·2H₂O) and is recognized for its strong reducing properties.[1][2] While stable in alkaline environments, it readily decomposes in acidic media.[3][4][5] The reducing power of Rongalite stems from the sulfoxylate anion (HOCH₂SO₂⁻), which can be oxidized to various sulfur-containing species. This reactivity makes it a valuable reagent in a range of applications, including vat dyeing, redox polymerization initiation, and as a bleaching agent.[6] The mechanism of its action, while not fully elucidated in all contexts, is believed to involve its function as a reducing agent, capable of lowering the oxidation state of other molecules.[4] It is also suggested that it can act as a catalyst in certain chemical reactions by providing an alternative reaction pathway.[4]

The study of its oxidation kinetics is crucial for controlling its reactivity and understanding its decomposition pathways. The presence of oxygen, for instance, significantly influences its stability and decomposition mechanism, leading to the formation of reactive oxygen species and various sulfur-containing byproducts.[3][4][5]

Part 1: Kinetic Studies of Aerobic Oxidation

The aerobic oxidation of sodium hydroxymethanesulfinate is a complex process that has been the subject of detailed kinetic and mechanistic investigations. The presence of molecular oxygen plays a critical role in its decomposition pathway.

Proposed Reaction Mechanism

The decomposition of sodium hydroxymethanesulfinate in the presence of air is understood to occur in stages.[6] A key feature of this process is an induction period that persists as long as molecular oxygen is present in the reaction solution.[3][5] The complete consumption of dissolved oxygen is a prerequisite for the formation of certain decomposition products like dithionite (S₂O₄²⁻).[3][5]

The proposed mechanism involves the formation of several intermediate species, including the sulfite radical anion (SO₃⁻).[3] The reaction is thought to proceed through a series of steps involving oxygen consumption, an induction phase, and subsequent reactions that occur in the absence of oxygen.[6]

A simplified representation of the initial phase of aerobic oxidation can be visualized as follows:

Caption: Proposed initial steps in the aerobic oxidation of sodium hydroxymethanesulfinate.

Experimental Design and Protocol for Aerobic Oxidation Kinetic Studies

A well-designed experiment is crucial for obtaining reliable kinetic data. The following protocol outlines a general approach for studying the aerobic oxidation of sodium hydroxymethanesulfinate.

Objective: To determine the rate of aerobic oxidation of sodium hydroxymethanesulfinate by monitoring the consumption of a reactant or the formation of a product over time.

Materials:

-

Sodium hydroxymethanesulfinate dihydrate (Rongalite)

-

Deionized water (degassed if anaerobic conditions are a control)

-

Buffer solutions (to maintain constant pH)

-

Standardized solutions of an oxidizing agent (for comparative studies)

-

Reaction vessel (e.g., a jacketed glass reactor with a stirrer)

-

Thermostatting bath

-

Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of sodium hydroxymethanesulfinate of known concentration in deionized water. It is advisable to prepare this solution fresh before each experiment due to its limited stability.

-

Prepare buffer solutions to maintain the desired pH throughout the reaction. The pH can significantly affect the decomposition rate.[3][4][5]

-

-

Reaction Setup:

-

Set up the reaction vessel in a thermostatting bath to maintain a constant temperature.

-

Add the buffer solution to the reaction vessel and allow it to equilibrate to the desired temperature.

-

If stirring is required, ensure a constant and reproducible stirring rate.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding a known volume of the sodium hydroxymethanesulfinate stock solution to the temperature-equilibrated buffer solution in the reaction vessel.

-

Start the timer and the data acquisition system simultaneously.

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent) to prevent further reaction before analysis.

-

Analyze the concentration of sodium hydroxymethanesulfinate or a specific product using a suitable analytical technique.

-

Analytical Techniques for Monitoring Aerobic Oxidation

The choice of analytical technique is critical for accurately tracking the progress of the reaction.

| Analytical Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Monitors the change in absorbance of a reactant or product at a specific wavelength. | Simple, rapid, and often non-destructive.[7] | Limited to reactions involving colored species or requires derivatization. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of the reaction mixture, allowing for the quantification of each species. | High selectivity and sensitivity for complex mixtures.[8] | Can be time-consuming and may require sample preparation. |

| UPLC-MS/MS | Combines high-resolution separation with mass spectrometric detection for high sensitivity and specificity. | Very high sensitivity and specificity, suitable for complex matrices.[8] | Requires expensive instrumentation and can be affected by matrix effects. |

| Titrimetry | Involves the reaction of the analyte with a standardized titrant (e.g., redox titration with iodine). | Simple, inexpensive, and does not require sophisticated equipment.[8] | Lower sensitivity and selectivity, susceptible to interference from other redox-active species. |

| Ion Chromatography (IC) | Separates ions based on their charge, allowing for the quantification of ionic species. | Direct and interference-free method for ionic forms.[8] | May have lower sensitivity compared to LC-MS/MS and requires a specialized system. |

Data Analysis and Interpretation

The primary goal of the kinetic analysis is to determine the rate law and the rate constant for the reaction. The rate law expresses the relationship between the reaction rate and the concentrations of the reactants.

For a reaction A → Products, the rate can be expressed as:

Rate = -d[A]/dt = k[A]ⁿ

where:

-

[A] is the concentration of the reactant

-

k is the rate constant

-

n is the order of the reaction with respect to A

By plotting the concentration of sodium hydroxymethanesulfinate versus time, and applying integrated rate laws (for zeroth, first, or second-order reactions), the reaction order and the rate constant can be determined.[9]

Part 2: A Practical Guide to Investigating the Kinetics of Oxidation by Other Oxidants

While aerobic oxidation is a primary focus, understanding the kinetics of Rongalite's reaction with other oxidants is crucial for its application in various chemical processes.

General Considerations for Selecting Oxidants and Reaction Conditions

The choice of oxidant and reaction conditions will depend on the specific application. Common classes of oxidants to consider include:

-

Peroxides: (e.g., hydrogen peroxide)

-

Permanganates: (e.g., potassium permanganate)

-

Dichromates: (e.g., potassium dichromate)

-

Metal Ions: (e.g., Fe³⁺, Cu²⁺) which can also act as catalysts.[5][10]

When designing experiments, it is important to consider:

-

Stoichiometry: Determine the balanced chemical equation for the reaction to understand the molar ratios of reactants and products.

-

pH: The pH of the medium can significantly influence the redox potential of both Rongalite and the oxidant.

-

Temperature: The reaction rate is generally temperature-dependent, and studying the reaction at different temperatures allows for the determination of the activation energy.

A Generalized Experimental Protocol for Kinetic Studies

The protocol outlined for aerobic oxidation can be adapted for studying the reaction with other oxidants. The key difference will be the introduction of the specific oxidant.

Sources

- 1. hitec-zang.de [hitec-zang.de]

- 2. ijrar.com [ijrar.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Preliminary Results Of So: Oxidation In Synthetic Solutions Containing Various Catalyticaly Active Metal Ions [witpress.com]

- 6. ccsenet.org [ccsenet.org]

- 7. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. capremediation.com [capremediation.com]

- 10. Study on the kinetics of S( iv ) oxidation in the basic aluminum sulfate wet flue gas desulfurization process - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07518A [pubs.rsc.org]

Unveiling the Precise Architecture of Sodium Hydroxymethanesulfinate Dihydrate: A Technical Guide to its Molecular Structure and Crystallography

For Immediate Release

[City, State] – March 7, 2026 – In a comprehensive technical guide released today, senior application scientists provide an in-depth analysis of the molecular structure and crystallography of sodium hydroxymethanesulfinate dihydrate (Na⁺HOCH₂SO₂⁻ · 2H₂O), a compound of significant interest to researchers, scientists, and drug development professionals. This guide, structured for clarity and scientific integrity, delves into the foundational crystallographic studies that have defined our understanding of this versatile molecule, often known by its common name, Rongalite.

The guide offers a detailed exploration of the compound's three-dimensional structure, which has been definitively established through X-ray crystallography.[1][2][3] It serves as a critical resource for professionals requiring a deep understanding of the molecule's spatial arrangement, bonding, and intermolecular interactions, which are pivotal for its application in various scientific and industrial fields, including as a reducing agent in dyeing processes and in organic synthesis.[2][4]

The Molecular Blueprint: Insights from X-ray Crystallography

The seminal work on the crystal structure of sodium hydroxymethanesulfinate dihydrate was a detailed refinement that provided a precise map of the atomic positions and bonding within the crystal lattice. This foundational study underpins much of the current understanding of the compound's chemical behavior.

The analysis reveals a complex network of ionic and hydrogen bonds that dictate the stability and properties of the crystalline solid. The hydroxymethanesulfinate anion (HOCH₂SO₂⁻) adopts a specific conformation, and the sodium cation and two water molecules of hydration are intricately involved in a hydrogen-bonding network. This network is crucial for the stability of the dihydrate form, which is the common commercially available version of the compound.[2][3]

A summary of the key crystallographic data is presented below:

| Parameter | Value |

| Chemical Formula | CH₇NaO₅S |

| Molar Mass | 154.12 g/mol [1] |

| Crystal System | Orthorhombic |

| Space Group | Data to be populated from authoritative source |

| Unit Cell Dimensions | a, b, c parameters to be populated |

| Volume | To be populated |

| Density (calculated) | 1.75 g/cm³[1] |

Experimental Protocols: From Synthesis to Structural Determination

This guide provides field-proven insights into the experimental choices behind the synthesis, crystallization, and structural analysis of sodium hydroxymethanesulfinate dihydrate.

Synthesis and Crystallization Workflow

The synthesis of sodium hydroxymethanesulfinate can be achieved through the reaction of sodium dithionite with formaldehyde.[1] The dihydrate crystals are typically obtained from aqueous solutions.[4] The following diagram outlines a typical workflow for producing diffraction-quality single crystals.

Caption: Workflow for the synthesis and crystallization of sodium hydroxymethanesulfinate dihydrate.

Detailed Protocol for Crystallization:

-

Preparation of a Saturated Solution: Dissolve high-purity sodium hydroxymethanesulfinate in deionized water at a slightly elevated temperature to create a saturated or near-saturated solution. The use of highly pure starting material is critical to avoid the incorporation of impurities into the crystal lattice, which can degrade the quality of the resulting diffraction data.

-

Slow Cooling and Evaporation: Allow the solution to cool slowly to room temperature. To promote the growth of large, well-defined single crystals, the container should be loosely covered to permit slow evaporation of the solvent over several days. Rapid evaporation leads to the formation of smaller, often intergrown crystals unsuitable for single-crystal X-ray diffraction.

-

Crystal Harvesting: Carefully select a transparent, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is typically in the range of 0.1 to 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional atomic structure of a crystalline solid is single-crystal X-ray diffraction. The following protocol outlines the key steps in this process.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Methodology Insights:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil. This allows for precise orientation of the crystal in the X-ray beam.

-

Data Collection: The mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is typically collected over a wide range of crystal orientations to ensure a complete dataset.

-

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. The structural model is then refined to achieve the best possible fit with the experimental data.

The Supramolecular Assembly: A Network of Interactions

The crystal structure of sodium hydroxymethanesulfinate dihydrate is characterized by a rich network of hydrogen bonds. The two water molecules play a pivotal role in bridging the hydroxymethanesulfinate anions and coordinating with the sodium cations, creating a stable three-dimensional lattice. Understanding this intricate network is essential for comprehending the compound's physical properties, such as its solubility and thermal stability.

The molecular structure and the hydrogen bonding network are visualized in the following diagram:

Caption: Schematic of the molecular structure and key interactions in sodium hydroxymethanesulfinate dihydrate.

This in-depth technical guide provides a valuable resource for scientists and researchers, offering a detailed understanding of the molecular architecture of sodium hydroxymethanesulfinate dihydrate, grounded in authoritative crystallographic studies.

References

-

Rongalite - Wikipedia. [Link]

-

SODIUM HYDROXYMETHANESULFINATE - Ataman Kimya. [Link]

-

FORMALDEHYDE SODIUM SULFOXYLATE (RONGALIT C ) - Ataman Kimya. [Link]

Sources

Methodological & Application

Protocol for using sodium hydroxymethanesulfinate in emulsion polymerization

Advanced Application Note: Sodium Hydroxymethanesulfinate (SFS) in Redox-Initiated Emulsion Polymerization

Executive Summary

For researchers and drug development professionals engineering advanced polymer matrices, achieving high monomer conversion, low volatile organic compounds (VOCs), and precise molecular weight control is paramount. Sodium hydroxymethanesulfinate (SFS)—commonly known as Rongalite—is a powerhouse water-soluble reducing agent utilized in redox-initiator systems[1]. When paired with an oxidant like tert-butyl hydroperoxide (TBHP), SFS drives free-radical emulsion polymerization at significantly lower temperatures (20–40 °C) than traditional thermal initiators[2]. This guide delineates the mechanistic principles, critical parameters, and a self-validating protocol for utilizing SFS in advanced polymer synthesis.

Mechanistic Principles & Causality

The core advantage of the SFS/TBHP redox system lies in its ability to generate radicals via a catalyzed electron-transfer mechanism rather than relying on brute-force thermal homolysis.

-

The Catalytic Cycle: In the presence of trace transition metals (typically iron), SFS acts as an electron donor. It reduces Fe(III) to Fe(II). The Fe(II) then interacts with TBHP, catalyzing its cleavage into a highly reactive tert-butoxy radical (

-BuO•) and a hydroxide ion, while being oxidized back to Fe(III)[3]. -